molecular formula C20H22N4O4 B2558436 2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2379978-10-4

2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2558436
CAS No.: 2379978-10-4
M. Wt: 382.42
InChI Key: RQFYGPIWNHNCFK-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the piperidine ring: This step often involves a cyclization reaction.

    Attachment of the methoxy group: This can be done through a nucleophilic substitution reaction.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile include other pyridine derivatives and piperidine-containing compounds. Examples include:

    Pyridine-4-carbonitrile derivatives: These compounds share the pyridine ring and nitrile group.

    Piperidine-3-yl derivatives: These compounds share the piperidine ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-23-12-16(17(27-2)9-19(23)25)20(26)24-7-3-4-15(11-24)13-28-18-8-14(10-21)5-6-22-18/h5-6,8-9,12,15H,3-4,7,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFYGPIWNHNCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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